REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)[CH3:2].C([Li])CCC.CN(C)P(N(C)C)(N(C)C)=O.[CH:24]1([C:33]([O:35][CH3:36])=[O:34])[CH2:28][CH2:27][CH:26]([C:29]([O:31][CH3:32])=[O:30])[CH2:25]1.BrCCCl>C1COCC1>[C:26]12([C:29]([O:31][CH3:32])=[O:30])[CH2:25][C:24]([C:33]([O:35][CH3:36])=[O:34])([CH2:1][CH2:2]1)[CH2:28][CH2:27]2
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Name
|
22-L
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
3.02 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.7 L
|
Type
|
reactant
|
Smiles
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CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
267 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
731 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between −20° C. and −27° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −40° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −73° C.
|
Type
|
ADDITION
|
Details
|
was slowly added via addition funnel over 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to −10° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 70° C.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature over 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous ammonium chloride (2 L) over 90 min
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with hexane (2 L)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with hexane (3×2 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel purification (0-10% ethyl acetate/hexane)
|
Type
|
ADDITION
|
Details
|
The product containing fractions
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
ADDITION
|
Details
|
diluted with hexanes
|
Type
|
FILTRATION
|
Details
|
The resulting crystalline solids were filtered
|
Type
|
WASH
|
Details
|
washed with hexane (200 mL)
|
Type
|
CUSTOM
|
Details
|
providing pure product as a clear crystalline solid
|
Type
|
CUSTOM
|
Details
|
Additional batches of product were obtained from the filtrate in a similar manner
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C12(CCC(CC1)(C2)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 208 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |